3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride
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Overview
Description
3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of cyclopent[b]-1,4-oxazine and is characterized by its octahydro structure and the presence of a hydrochloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a suitable amine in the presence of a reducing agent to form the octahydrocyclopenta[b]morpholine core. This is followed by methylation to introduce the dimethyl groups and subsequent treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups at the nitrogen atom .
Scientific Research Applications
3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
Cyclopent[b]-1,4-oxazine: The parent compound without the dimethyl and hydrochloride modifications.
Octahydrocyclopenta[b]morpholine: Lacks the dimethyl groups but shares the core structure.
3,3-Dimethyl-cyclopent[b]morpholine: Similar structure but without the octahydro configuration.
Uniqueness
3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the dimethyl groups and the hydrochloride salt form can influence its solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
3,3-dimethyl-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(2)6-11-8-5-3-4-7(8)10-9;/h7-8,10H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZAWNLUXUAFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2CCCC2N1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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